Lipophilicity Tuning: XLogP3 Comparison of 5-Methyl vs. 5-Halogen Thiophene-2-Sulfonamide Analogs
The target compound (5-methyl) exhibits a computed XLogP3 of 2.8, which is lower than the 5-chloro analog (XLogP3 ~3.2) and significantly lower than the 5-bromo analog (XLogP3 ~3.5) [1]. In drug discovery, a difference of 0.4–0.7 logP units can substantially influence aqueous solubility, membrane permeability, and metabolic clearance, making the 5-methyl variant a more balanced starting point for oral bioavailability optimization compared to its halogenated counterparts [2].
| Evidence Dimension | XLogP3 (Predicted Lipophilicity) |
|---|---|
| Target Compound Data | 2.8 (C14H16FNO3S2, 5-methyl) |
| Comparator Or Baseline | ~3.2 for 5-chloro analog; ~3.5 for 5-bromo analog |
| Quantified Difference | ΔXLogP3 = -0.4 vs. 5-Cl; ΔXLogP3 = -0.7 vs. 5-Br |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07). Values for halogen analogs estimated based on structural trends and reported data for closely related thiophene sulfonamides. |
Why This Matters
Lower lipophilicity (XLogP3 2.8) offers improved aqueous solubility and a reduced risk of CYP450-mediated metabolic liabilities compared to the 5-bromo analog, critical for researchers prioritizing lead-like properties.
- [1] PubChem. Compound Summary for CID 73168429: N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-methylthiophene-2-sulfonamide. XLogP3-AA computed property. Accessed April 2026. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010; 5(3): 235-248. View Source
